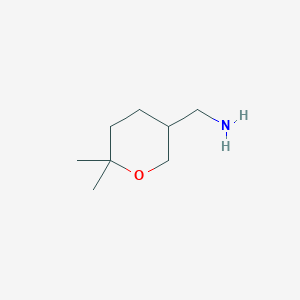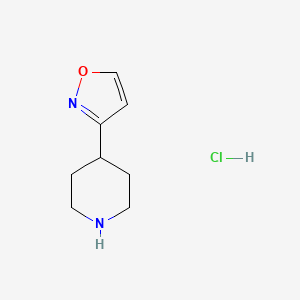
7-(Difluoromethyl)-1,4-oxazepane hydrochloride
Overview
Description
“7-(Difluoromethyl)-1,4-oxazepane hydrochloride” likely refers to a compound that contains an oxazepane ring, which is a seven-membered ring with one oxygen atom, and a difluoromethyl group attached to the seventh carbon of the ring. The hydrochloride indicates that it’s a salt form of the compound, which is common in pharmaceuticals to improve stability or solubility .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,4-oxazepane ring and the difluoromethyl group. Techniques like NMR spectroscopy and X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the oxazepane ring and the difluoromethyl group. The difluoromethyl group is known to be a good leaving group, which could make this compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluoromethyl group could increase its lipophilicity, which could influence its absorption and distribution in the body .Scientific Research Applications
Medicinal Chemistry
The difluoromethyl group in compounds like 7-(Difluoromethyl)-1,4-oxazepane hydrochloride has been shown to enhance the lipophilicity and metabolic stability of pharmaceuticals. This compound could be used in the design of new drugs, potentially offering improved pharmacokinetic properties .
Agriculture
In the agricultural sector, difluoromethylated compounds are explored for their potential as slow-release fertilizers or pesticides. The unique structure of 7-(Difluoromethyl)-1,4-oxazepane hydrochloride could be beneficial in developing new agrochemicals that offer prolonged activity and reduced environmental impact .
Material Science
The incorporation of fluorinated compounds in materials science is crucial for creating advanced polymers with desirable properties such as increased durability and chemical resistance. 7-(Difluoromethyl)-1,4-oxazepane hydrochloride could serve as a monomer or additive in polymer synthesis to enhance these properties .
Environmental Science
Fluorinated compounds are often used in environmental remediation processes due to their stability and reactivity. 7-(Difluoromethyl)-1,4-oxazepane hydrochloride could be investigated for its potential in treating contaminated water or soil, helping to break down harmful substances .
Biochemistry
The difluoromethyl group can act as a hydrogen-bond donor, which is a valuable trait in biochemistry for enzyme inhibition or protein interaction studies. 7-(Difluoromethyl)-1,4-oxazepane hydrochloride could be utilized in biochemical assays to study such interactions .
Pharmacology
In pharmacology, the difluoromethyl group is known to influence drug-receptor interactions. 7-(Difluoromethyl)-1,4-oxazepane hydrochloride could be used to synthesize new ligands for receptor studies, aiding in the discovery of novel therapeutic agents .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 7-(Difluoromethyl)-1,4-oxazepane hydrochloride is the enzyme ornithine decarboxylase (ODC) . ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines and a transcriptional target of MYCN . Polyamines are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .
Mode of Action
7-(Difluoromethyl)-1,4-oxazepane hydrochloride acts as an irreversible inhibitor of ornithine decarboxylase . It binds to the enzyme and prevents the natural substrate ornithine from accessing the active site . This inhibition of ODC disrupts the biosynthesis of polyamines, which are crucial for cell growth and differentiation .
Biochemical Pathways
The inhibition of ODC by 7-(Difluoromethyl)-1,4-oxazepane hydrochloride affects the polyamine biosynthesis pathway . Polyamines are involved in various cellular processes, including DNA stabilization, gene expression, and cell growth and differentiation . Therefore, the disruption of polyamine biosynthesis can have significant downstream effects on these cellular processes .
Pharmacokinetics
Similar compounds such as eflornithine have been shown to have good bioavailability when administered intravenously . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The inhibition of ODC by 7-(Difluoromethyl)-1,4-oxazepane hydrochloride leads to a decrease in polyamine levels within the cell . This can result in reduced cell growth and differentiation, as polyamines play a crucial role in these processes . In the context of diseases such as cancer, where cell growth and differentiation are often dysregulated, this can have therapeutic effects .
Action Environment
The action of 7-(Difluoromethyl)-1,4-oxazepane hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, could potentially interact with 7-(Difluoromethyl)-1,4-oxazepane hydrochloride and alter its action .
properties
IUPAC Name |
7-(difluoromethyl)-1,4-oxazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)5-1-2-9-3-4-10-5;/h5-6,9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVDOSXVUOASIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC1C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Difluoromethyl)-1,4-oxazepane hydrochloride | |
CAS RN |
2059988-56-4 | |
| Record name | 7-(difluoromethyl)-1,4-oxazepane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamic acid, N-[2-(3,4-dichlorophenyl)-2-oxoethyl]-, 2-propen-1-yl ester](/img/structure/B1460290.png)












